REACTION_CXSMILES
|
CC([C@@H]1[C@@]2(C)CC[C@@H]3[C@]4(C)C(=CC(CC4)=O)CC[C@H]3[C@@H]2CC1)=[O:3].[CH3:24][C:25]([C@:27]1([OH:47])[C@@:31]2([CH3:46])[CH2:32][CH2:33][C@@H:34]3[C@:44]4([CH3:45])[C:38](=[CH:39][C:40]([CH2:42][CH2:43]4)=[O:41])[CH2:37][CH2:36][C@H:35]3[C@@H:30]2[CH2:29][CH2:28]1)=[O:26].C(OC1CC[C@@]2(C)C(=CC[C@@H]3[C@@H]2CC[C@@]2(C)[C@H]3CC[C@@H]2C(=O)C)C=1)C.[O:73]=[O:74].[K]>O1CCCC1.CN(C)C=O.C(O)(C)(C)C>[O-:73][OH:74].[CH3:24][C:25]([C@:27]1([O:47][OH:3])[C@@:31]2([CH3:46])[CH2:32][CH2:33][C@@H:34]3[C@:44]4([CH3:45])[C:38](=[CH:39][C:40]([CH2:42][CH2:43]4)=[O:41])[CH2:37][CH2:36][C@H:35]3[C@@H:30]2[CH2:29][CH2:28]1)=[O:26] |^1:74|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
|
Name
|
methyl enol ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
|
Name
|
corticosteroid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
17(20)-enolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-ethoxypregna-3,5-dien-20-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC2=CC[C@H]3[C@@H]4CC[C@H](C(C)=O)[C@]4(CC[C@@H]3[C@]2(CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |